2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride
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Overview
Description
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a norbornyl group, an aminoethanol moiety, and a p-chlorobenzoate ester. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride typically involves multiple steps. The initial step often includes the preparation of the norbornyl derivative, followed by the introduction of the aminoethanol group. The final step involves esterification with p-chlorobenzoic acid and conversion to the hydrochloride salt. Common reagents used in these reactions include methanol, trimethylchlorosilane, and various catalysts to facilitate esterification and amine formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol: Lacks the p-chlorobenzoate ester group.
p-Chlorobenzoic acid esters: Similar ester functionality but different core structures.
Norbornyl derivatives: Share the norbornyl group but differ in other functional groups.
Uniqueness
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride is unique due to its combination of a norbornyl group, aminoethanol moiety, and p-chlorobenzoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
36398-93-3 |
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Molecular Formula |
C18H25Cl2NO2 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methylamino]ethyl 4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C18H24ClNO2.ClH/c1-12-14-2-3-15(10-14)17(12)11-20-8-9-22-18(21)13-4-6-16(19)7-5-13;/h4-7,12,14-15,17,20H,2-3,8-11H2,1H3;1H |
InChI Key |
LOHAAFXVEJPKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C1CNCCOC(=O)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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